Scutebarbatine C

Description

Properties

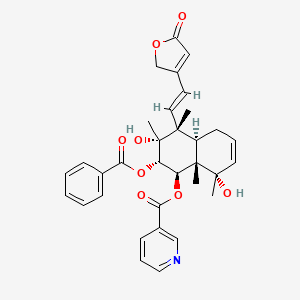

Molecular Formula |

C33H35NO8 |

|---|---|

Molecular Weight |

573.6 g/mol |

IUPAC Name |

[(1R,2S,3R,4R,4aR,8S,8aS)-2-benzoyloxy-3,8-dihydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-1,2,4a,5-tetrahydronaphthalen-1-yl] pyridine-3-carboxylate |

InChI |

InChI=1S/C33H35NO8/c1-30(16-14-21-18-25(35)40-20-21)24-13-8-15-31(2,38)32(24,3)26(41-29(37)23-12-9-17-34-19-23)27(33(30,4)39)42-28(36)22-10-6-5-7-11-22/h5-12,14-19,24,26-27,38-39H,13,20H2,1-4H3/b16-14+/t24-,26+,27+,30-,31+,32+,33+/m1/s1 |

InChI Key |

XOXFENMJJYQPJP-VPHYOZAUSA-N |

Isomeric SMILES |

C[C@@]1(C=CC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)/C=C/C3=CC(=O)OC3)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C)O |

Canonical SMILES |

CC1(C=CCC2C1(C(C(C(C2(C)C=CC3=CC(=O)OC3)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C)O |

Origin of Product |

United States |

Q & A

What methodologies are used to isolate and structurally characterize Scutebarbatine C from plant extracts?

Basic Research Question

this compound is typically isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC) or column chromatography, guided by bioactivity assays. Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) and mass spectrometry (MS) for molecular weight determination. Advanced techniques like X-ray crystallography may confirm stereochemistry .

How do researchers validate the purity and stability of this compound in experimental settings?

Basic Research Question

Purity is validated using HPLC with UV detection or LC-MS, while stability studies involve stress testing (e.g., exposure to heat, light, or varying pH). Quantitative analysis via calibration curves and comparison with reference standards ensures reproducibility. Data reliability is assessed through triplicate measurements and uncertainty calculations .

What molecular docking approaches are employed to study this compound’s interactions with bacterial targets?

Advanced Research Question

Studies use AutoDock 4.2 or similar software to simulate binding affinities against bacterial proteins (e.g., DNA gyrase, MurD ligase). Parameters include Gibbs free energy (ΔG, in kcal/mol) and binding poses analyzed via Chimera or Discovery Studio. For example, Scutebarbatine analogs show ΔG values ranging from -8.5 to -10.2 kcal/mol against cell wall synthesis enzymes .

How should researchers resolve contradictions in this compound’s reported antimicrobial efficacy across studies?

Advanced Research Question

Contradictions may arise from variations in bacterial strains, assay conditions (e.g., broth microdilution vs. agar diffusion), or compound solubility. Mitigation strategies include:

- Standardizing protocols (CLSI guidelines).

- Reporting minimum inhibitory concentrations (MICs) with control compounds.

- Using statistical tools (e.g., ANOVA) to assess significance of differences .

What experimental designs optimize this compound’s bioavailability for in vivo studies?

Advanced Research Question

Bioavailability enhancement strategies include:

- Formulation : Nanoencapsulation or liposomal delivery.

- Pharmacokinetic profiling : LC-MS/MS to monitor plasma concentrations.

- Synergy assays : Co-administration with permeation enhancers (e.g., cyclodextrins). Metabolic stability is assessed using liver microsome models .

How can researchers differentiate this compound’s apoptosis-inducing mechanisms from other bioactive alkaloids?

Advanced Research Question

Mechanistic differentiation involves:

- Pathway inhibition assays : MAPK/ER stress markers (e.g., caspase-3, Bcl-2) via Western blot.

- Comparative docking : Binding affinity comparisons with analogs like Scutebarbatine A.

- Gene knockout models : CRISPR/Cas9 to silence target proteins (e.g., IL-1β) and observe phenotypic changes .

What criteria define a robust research question for studying this compound’s structure-activity relationships (SAR)?

Basic Research Question

A robust SAR question must:

- Address a literature gap (e.g., unexplored substituents on the diterpenoid backbone).

- Be feasible within available resources (e.g., synthetic accessibility of analogs).

- Use measurable outcomes (e.g., MICs, IC50 values).

- Align with mechanistic hypotheses (e.g., hydrogen bonding vs. hydrophobic interactions) .

How do in vitro and in vivo models for this compound’s antitumor activity differ in methodological rigor?

Advanced Research Question

In vitro models (e.g., HepG2 cells) prioritize high-throughput screening but lack pharmacokinetic relevance. In vivo models (e.g., xenograft mice) require ethical compliance and controls for immune response. Bridging the gap involves 3D organoid cultures and PK/PD modeling to extrapolate doses .

What statistical methods are critical for analyzing dose-response relationships in this compound studies?

Advanced Research Question

Non-linear regression (e.g., Hill equation) calculates EC50/IC50 values. Bootstrap resampling quantifies confidence intervals. Synergy indices (e.g., Combination Index) evaluate interactions with antibiotics. Software like GraphPad Prism or R packages (drc, SynergyFinder) are standard .

How can researchers ensure reproducibility in this compound’s ethnopharmacological studies?

Basic Research Question

Reproducibility requires:

- Standardized plant sourcing : Voucher specimens deposited in herbariums.

- Detailed extraction protocols : Solvent ratios, temperatures, and durations.

- Open data practices : Raw NMR/MS spectra in public repositories.

- Negative controls : Inclusion of solvent-only and reference compound groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.